2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a benzenesulfonyl group. This can be achieved by reacting piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The resulting benzenesulfonyl-piperazine is then reacted with 5-chloropyridine-2-carboxylic acid to form the acetamide linkage. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the benzenesulfonyl group.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as enzymes and receptors.
Chemical Biology: Researchers utilize this compound to probe biological pathways and mechanisms, aiding in the understanding of complex biochemical processes.
Industrial Applications: Its derivatives may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Molecular docking studies and biochemical assays are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine core but differs in its substituents, leading to distinct biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with a piperazine ring, used in anti-tubercular research.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are studied for their antibacterial properties.
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzenesulfonyl and chloropyridine moieties contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-6-7-16(19-12-14)20-17(23)13-21-8-10-22(11-9-21)26(24,25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFPJWRZNBVCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.